molecular formula C17H19NO B13600065 2-(3-Phenoxyphenyl)piperidine

2-(3-Phenoxyphenyl)piperidine

Cat. No.: B13600065
M. Wt: 253.34 g/mol
InChI Key: XCEHUGGGSSQBKS-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The phenoxyphenyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenoxyphenyl)piperidine typically involves the reaction of 3-phenoxyaniline with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(3-Phenoxyphenyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Phenoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or ion channels, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(3-Phenoxyphenyl)piperidine is unique due to its specific combination of the piperidine ring and the phenoxyphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-(3-phenoxyphenyl)piperidine

InChI

InChI=1S/C17H19NO/c1-2-8-15(9-3-1)19-16-10-6-7-14(13-16)17-11-4-5-12-18-17/h1-3,6-10,13,17-18H,4-5,11-12H2

InChI Key

XCEHUGGGSSQBKS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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